Home > Products > Building Blocks P8959 > 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione - 15837-45-3

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1196143
CAS Number: 15837-45-3
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 .

Molecular Structure Analysis

The molecular structure of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione consists of a pyrimidine ring substituted with two carbonyl groups, an amino group, and a phenyl group .

Synthesis Analysis
  • Nucleophilic aromatic substitution: The chlorine atom in 6-chloro-1,3-dimethyluracil can be displaced by various nucleophiles, including amines [].
  • Condensation Reactions: 6-amino-1,3-dimethyluracil readily undergoes condensation reactions with aldehydes to form Schiff bases, which can be further derivatized [, ].
  • Cyclization Reactions: Derivatives of 6-amino-1,3-dimethyluracil can be subjected to cyclization reactions, leading to the formation of fused heterocycles with diverse biological activities [, , , , ].

6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a Schiff base structure formed by the condensation of 6-amino-1,3-dimethyluracil and 2-(methylsulfanyl)benzaldehyde. The crystal structure of this compound, as a co-crystal with 1,3,7,9-tetramethylpyrimido[5,4-g]pteridine-2,4,6,8-tetrone, reveals significant π-π interactions and a network of hydrogen bonds. []
  • Relevance: This compound shares the core 6-aminouracil structure with 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. The difference lies in the substituents at the N1 and N3 positions of the pyrimidine ring and the presence of a [(E)-2-(methylsulfanyl)benzylideneamino] substituent at the C5 position. []

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This uracil derivative was synthesized via a four-component, palladium-catalyzed carbonylation reaction. It features a cyclohexyl group at the N3 position, a phenyl group at the C6 position, and a p-tolyl group at the N1 position of the pyrimidine-2,4-dione ring. []
  • Relevance: The compound shares the pyrimidine-2,4-dione ring system with 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. The key differences are the absence of the amino group at the C6 position, the presence of a cyclohexyl group at the N3 position, and a p-tolyl group at the N1 position instead of the phenyl group in the target compound. []

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Aminouracil)

  • Compound Description: This compound, commonly known as aminouracil, serves as a versatile building block in various organic syntheses. It exhibits 1,3-C,N-binucleophile properties, enabling its participation in reactions with electrophiles at both carbon and nitrogen atoms. [, , , , , , , ]
  • Relevance: Aminouracil represents the core structure of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. The distinction lies in the substitution pattern on the nitrogen atoms of the pyrimidine ring. While aminouracil possesses methyl groups at both N1 and N3 positions, the target compound features a phenyl group at the N1 position and a hydrogen atom at the N3 position. [, , , , , , , ]

6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is derived from 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione through nitrosation. Its structure is characterized by a nitroso group at the C5 position of the pyrimidine ring. [, ]

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid

  • Compound Description: This pyrimidine derivative acts as a suitable ligand for co-crystallization with 1,10-diaza-18-crown-6 (DA18C6), forming a three-dimensional network through extensive hydrogen bonding. []
  • Relevance: This compound shares the 6-aminouracil core with 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. The main difference is the presence of a sulfamic acid group at the C5 position and the absence of a substituent on the N1 nitrogen, in contrast to the phenyl group in the target compound. []

5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione

  • Compound Description: This compound is synthesized from 6-amino-1-methyl-2,4-(1H,3H) pyrimidine dione by introducing an amino group at the C5 position. This compound serves as an intermediate in the synthesis of various heterocyclic compounds. []
  • Relevance: This compound shares the core structure of 6-aminouracil with 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione but differs in the substitution pattern on the pyrimidine ring. It has an additional amino group at the C5 position, a methyl group at the N1 position, and a hydrogen atom at the N3 position instead of the phenyl group found in the target compound. []

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

  • Compound Description: These compounds are synthesized from 6-amino-5-arylideneamino-1,3-dimethyluracils and triethyl orthoacetate. They are characterized by a pyrimido[4,5-b][1,4]diazepine core structure, incorporating the pyrimidine ring of the starting uracil. []

5-(N-Benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013)

  • Compound Description: This compound, TAK-013, is a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. Its structure is based on a thieno[2,3-d]pyrimidine-2,4-dione core with a complex biaryl moiety. []
  • Relevance: Though both compounds contain the pyrimidine-2,4-dione ring, TAK-013 is structurally distinct from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of the thieno ring, the absence of the amino group at the C6 position, and the presence of a complex biaryl moiety, features absent in the target compound. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. []
  • Relevance: While sharing the pyrimidine-2,4-dione ring, this compound is structurally different from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of a thieno ring, the absence of an amino group at the C6 position, and the presence of a (5-phenyl-1,3,4-oxadiazol-2-yl) substituent at the C6 position – features not present in the target compound. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds are synthesized from 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by alkylation reactions. Some of these derivatives exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
  • Relevance: Despite containing the pyrimidine-2,4-dione ring, these compounds differ structurally from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of a thieno ring, the absence of an amino group at the C6 position, and the presence of a (5-phenyl-1,3,4-oxadiazol-2-yl) substituent at the C6 position – characteristics not present in the target compound. []

2-[5-Methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides

  • Relevance: Though sharing the pyrimidine-2,4-dione ring system, these compounds differ significantly from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. They feature a thieno ring fused to the pyrimidine, lack the amino group at the C6 position, and possess a (5-phenyl-1,3,4-oxadiazol-2-yl) substituent at the C6 position and a N-arylacetamide substituent at the N1 position, unlike the target compound. []

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds are synthesized from 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione through alkylation reactions. These derivatives display antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
  • Relevance: Though they share the pyrimidine-2,4-dione ring system, these compounds differ structurally from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of a thieno ring, the absence of an amino group at the C6 position, and the presence of a (5-phenyl-1,3,4-oxadiazol-2-yl) substituent at the C6 position and a {[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituent at the N1 position, characteristics not present in the target compound. []

7-Aryl-5,6-dihydropyrido[2,3-d]pyrimidines

  • Compound Description: These compounds are synthesized by condensing 6-amino-1,3-dimethyluracil with Mannich bases. They serve as intermediates in the synthesis of more complex pyrido[2,3-d]pyrimidine derivatives. []
  • Relevance: While these compounds share the pyrimidine-2,4-dione core with 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione, they are structurally different due to the presence of a fused pyridine ring and the absence of an amino group at the C6 position, unlike the target compound. []

7-Aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines

  • Compound Description: These compounds are synthesized from 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines through a Mannich reaction. Their structure features a dimethylaminomethyl group at the C6 position of the pyrido[2,3-d]pyrimidine core. []
  • Relevance: These compounds, though sharing the pyrimidine-2,4-dione core, are structurally distinct from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. The differences lie in the presence of a fused pyridine ring, the absence of an amino group at the C6 position, and the presence of a dimethylaminomethyl group at the C6 position, a feature not found in the target compound. []

1,2-Bis-(7-arylpyrido[2,3-d]pyrimidin-6-yl)ethanes

  • Compound Description: These compounds are formed as byproducts in the Mannich reaction of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines. They are characterized by two pyrido[2,3-d]pyrimidine units linked by an ethane bridge. []
  • Relevance: Although they contain two pyrimidine-2,4-dione cores, these compounds are structurally different from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. They possess a fused pyridine ring in each pyrimidine unit, lack an amino group at the C6 position, and are connected by an ethane bridge, features not present in the target compound. []

6-Alkylamino-1,3-dimethyluracils

  • Compound Description: These compounds serve as starting materials in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. They are characterized by an alkylamino group at the C6 position of the uracil ring. []

5-(3-Oxo-3-phenylpropyl)uracils

  • Compound Description: These compounds are synthesized by condensing 6-alkylamino-1,3-dimethyluracils with the Mannich base derived from acetophenone. They serve as intermediates in the synthesis of pyrido[2,3-d]pyrimidine-6-carbaldehydes. []
  • Relevance: While these compounds contain the pyrimidine-2,4-dione ring, they differ from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the absence of the 6-amino group, the presence of a (3-oxo-3-phenylpropyl) substituent at the C5 position, and methyl groups at the N1 and N3 positions instead of the phenyl group and hydrogen atom in the target compound. []

8-Alkyl- and 7,8-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehydes

  • Compound Description: These compounds are synthesized by Vilsmeier formylation of 5-(3-oxo-3-phenylpropyl)uracils. They are characterized by an aldehyde group at the C6 position of the pyrido[2,3-d]pyrimidine core. []
  • Relevance: Although these compounds share the pyrimidine-2,4-dione core, they are structurally different from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of a fused pyridine ring, the absence of an amino group at the C6 position, and the presence of an aldehyde group at the C6 position, features not found in the target compound. []

7-Chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate

  • Compound Description: This compound, with a mesoionic structure, is synthesized by dehydrating the corresponding carboxylic acid derivative. It features a pyrazolo[5,1-b]quinazoline core. []
  • Relevance: Though both compounds contain a pyrimidine-2,4-dione ring as part of their larger structures, this compound differs substantially from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. It lacks the 6-amino group, incorporates a pyrazole ring fused to the pyrimidine and benzene rings, and has a zwitterionic nature, unlike the target compound. []

9-Chloro-2,3,4,5-tetrahydro-1-methyl-3,3-diethyl-7-phenyl-1H-benzo-1,5,6-triazonine-2,4-dione

  • Compound Description: This compound is synthesized from a substituted hydrazine derivative. It features a nine-membered benzo-1,5,6-triazonine core structure with a pyrimidine-2,4-dione ring embedded within it. []
  • Relevance: While containing the pyrimidine-2,4-dione ring, this compound differs significantly from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the absence of the 6-amino group and the presence of a nine-membered heterocyclic ring system, features not found in the target compound. []

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is synthesized through regioselective alkylation of 6-aminouracil and serves as a precursor to various substituted imidazo[4,5-d]pyrimidine-2,6(1H,3H)-diones. [, ]

1-Propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione

  • Compound Description: This compound is synthesized from 5,6-diamino-3-propylpyrimidine-2,4(1H,3H)-dione through a multi-step process. It features an imidazo[4,5-d]pyrimidine core with a sulfophenyl group at the C8 position. [, ]
  • Relevance: While both compounds contain the pyrimidine-2,4-dione ring, this compound is structurally different from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione due to the presence of a fused imidazole ring, the absence of an amino group at the C6 position, and the presence of a propyl group at the N1 position and a sulfophenyl substituent at the C8 position - characteristics not found in the target compound. [, ]

1,3-Dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds are synthesized by reacting 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne. They serve as precursors to 5-[(E)-aryloxymethylidene]-1,3,8-trimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)diones through a sigmatropic rearrangement. []

5-[(E)-Aryloxymethylidene]-1,3,8-trimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)diones

  • Compound Description: These compounds are obtained through a sigmatropic rearrangement of 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones. They feature a tetrahydropyrido[2,3-d]pyrimidine core with an aryloxymethylidene group at the C5 position. []
  • Relevance: While sharing the pyrimidine-2,4-dione ring system, these compounds differ from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione in several ways. They have a fused piperidine ring, an aryloxymethylidene group at the C5 position, and methyl groups at the N1, N3, and C8 positions, features absent in the target compound. Additionally, they lack the 6-amino group present in 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. []

4-Amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one

  • Compound Description: This compound serves as a versatile precursor for synthesizing various substituted 1,2,4-triazine derivatives with potential antimicrobial activity. []
  • Relevance: Though both compounds contain a pyrimidine-2,4-dione ring, 4-Amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one differs structurally from 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione in several key aspects. It lacks the 6-amino group, has a thioxo group at the C3 position, and includes a fused triazine ring, features not present in the target compound. []

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(3-phenylpropoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Compound Description: This compound is characterized by a tetrahydropyrimidine-2,4-dione core, with various substitutions at the N1, C5, and C6 positions, including a (3-phenylpropoxy)methyl group at N1. []

1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Compound Description: This compound possesses a tetrahydropyrimidine-2,4-dione core with a (cyclopropylmethoxy)methyl group at the N1 position, an ethyl group at C5, and a (4-methylbenzyl) group at C6. []

Properties

CAS Number

15837-45-3

Product Name

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-amino-1-phenylpyrimidine-2,4-dione

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)

InChI Key

OSEUDSKXNZLSRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.